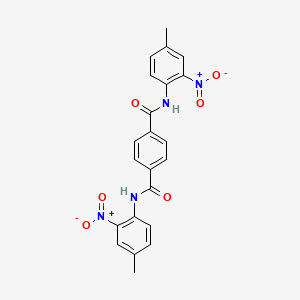
N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE
Description
N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a benzene-1,4-dicarboxamide core with two 4-methyl-2-nitrophenyl groups attached to the nitrogen atoms. Its molecular formula is C22H18N4O6, and it has a molecular weight of 434.4 g/mol .
Properties
IUPAC Name |
1-N,4-N-bis(4-methyl-2-nitrophenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6/c1-13-3-9-17(19(11-13)25(29)30)23-21(27)15-5-7-16(8-6-15)22(28)24-18-10-4-14(2)12-20(18)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCZWDNGBWEAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 4-methyl-2-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product formed is N1,N4-BIS(4-AMINO-2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE.
Substitution: Depending on the electrophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific mechanical and electronic properties
Mechanism of Action
The mechanism of action of N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The compound’s ability to form hydrogen bonds and π-π interactions with aromatic residues in proteins also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-TETRA(4-PYRIDINYL)BENZENE-1,4-DIAMINE: This compound has a similar benzene-1,4-diamine core but with pyridinyl groups instead of nitrophenyl groups.
N,N,N’,N’-TETRAKIS(4-AMINOPHENYL)-1,4-PHENYLENEDIAMINE: This compound features aminophenyl groups instead of nitrophenyl groups.
Uniqueness
N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of both nitro and methyl groups on the phenyl rings, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


